5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Monoamine Oxidase Enzyme Inhibition Neuroscience

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9) is a synthetic pyrrolidinone derivative characterized by a lactam ring with a hydroxymethyl substituent at the 5-position and a methyl group at the 1-position. It is a small, chiral molecule with a molecular weight of 129.16 g/mol and the formula C6H11NO2.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 89531-41-9
Cat. No. B2847939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
CAS89531-41-9
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCN1C(CCC1=O)CO
InChIInChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3
InChIKeyOHTBSHGXEXCIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9): A Procurement Overview


5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9) is a synthetic pyrrolidinone derivative characterized by a lactam ring with a hydroxymethyl substituent at the 5-position and a methyl group at the 1-position . It is a small, chiral molecule with a molecular weight of 129.16 g/mol and the formula C6H11NO2 . Classified as an N-alkylpyrrolidine, it is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and organic synthesis [1].

Procurement Alert: Why 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Cannot Be Arbitrarily Substituted


While this compound shares its pyrrolidinone core with common solvents like N-methylpyrrolidone (NMP) and other derivatives, the specific substitution pattern at the 1- and 5-positions critically alters its physicochemical and biological profile. As shown in the evidence below, the combination of the N-methyl and 5-hydroxymethyl groups leads to a unique balanced lipophilicity (LogP ~ -0.4 to -0.8) that differs from more hydrophobic or less polar analogs . Furthermore, the presence of a chiral center at the 5-position means that the racemic mixture (CAS 89531-41-9) or its specific enantiomers (CAS 122663-19-8 and 122663-22-3) can exhibit different biological activities and reactivities, making simple class-level substitution a risk to experimental reproducibility and project outcomes .

Quantitative Evidence Guide for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9)


MAO-B Inhibitory Activity: A Differentiated Profile from Common Solvent NMP

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one has been shown to inhibit bovine mitochondrial monoamine oxidase B (MAO-B) with a micromolar IC50 value of 1.62 µM (1.62E+3 nM) [1]. In the same assay, its activity against MAO-A was higher, with an IC50 of 759 nM, indicating a preference for MAO-A inhibition [1]. This contrasts with its close structural analog, the industrial solvent N-methylpyrrolidone (NMP), which is not primarily known for this specific enzymatic activity and is typically used for its solvent properties.

Monoamine Oxidase Enzyme Inhibition Neuroscience

Radical Scavenging Activity: A Comparable Metric to Standard Antioxidants

The (R)-enantiomer of the target compound, (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, demonstrated moderate antioxidant activity in a DPPH radical scavenging assay, with an IC50 value of 150 µM . While not as potent as the reference standard ascorbic acid, this activity is quantifiable and can be compared to other compounds within the pyrrolidinone class, where many lack any reported antioxidant activity.

Antioxidant DPPH Assay Chemical Biology

Lipophilicity Profile: Balanced LogP for Enhanced Drug Permeability vs. Metabolic Stability

The compound exhibits a balanced lipophilicity, with reported calculated LogP values ranging from -0.40 to -0.80 [1]. This is in contrast to the parent compound, N-methylpyrrolidone (NMP), which has a reported LogP of -0.38 [2]. While the LogP values are similar, the target compound achieves this balance with an additional functional handle (the primary alcohol) that is not present in NMP. This combination of balanced lipophilicity and a reactive functional group is noted to be ideal for modifying drug permeability without necessarily compromising metabolic stability [3].

Physicochemical Property LogP Medicinal Chemistry

Commercial Availability and Purity: A Distinction in Procurement

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9) is commercially available from multiple vendors with standard catalog purities of 95% and 97% . Pricing for research-scale quantities (e.g., 1g) is in the range of $349 to €559 . This differentiates it from more specialized or less common analogs like the 4-(hydroxymethyl) isomer (CAS 59887-20-6), which may have more limited vendor availability and less transparent pricing.

Procurement Purity Supply Chain

Recommended Application Scenarios for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9)


Medicinal Chemistry: A Chiral Building Block for Bioactive Molecules

This compound is well-suited as a chiral synthon in the synthesis of more complex bioactive molecules. Its defined stereocenter and balanced lipophilicity (LogP ~ -0.8) make it a valuable intermediate for creating nootropic agents and other pharmaceuticals [1]. Its use is supported by evidence of its biological activity, including MAO inhibition, and its role as a versatile building block in asymmetric synthesis [2].

Neuroscience Research: Investigating Monoamine Oxidase Modulation

Given its demonstrated micromolar inhibition of MAO-B and nanomolar inhibition of MAO-A [1], this compound can serve as a starting point or reference tool in studies investigating the role of these enzymes in neurological disorders. Its profile distinguishes it from the common solvent NMP, providing a more biologically relevant scaffold for neuroscience-focused medicinal chemistry campaigns.

Chemical Biology: A Functionalized Scaffold for Probe Development

The presence of both a stable lactam ring and a reactive primary alcohol allows for diverse functionalization, making the compound suitable for developing chemical probes. Its reported antioxidant activity (DPPH IC50 of 150 µM for the R-enantiomer) provides a quantifiable baseline for designing new molecules to study oxidative stress pathways [1].

Process Chemistry: A Valuable Intermediate with Established Supply

For process chemists, the commercial availability of this compound in high purity (95-97%) from multiple vendors at known price points is a significant advantage. This reduces supply chain risk and simplifies procurement for multi-step syntheses, differentiating it from more obscure or custom-synthesized pyrrolidinone analogs [1][2].

Technical Documentation Hub

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